4-Formylquinoline-8-carboxylic acid

Synthetic chemistry Orthogonal derivatization Scaffold diversification

Researchers designing quinoline-based probes often face regioisomeric ambiguity and protecting-group overhead when using monofunctional analogs. 4-Formylquinoline-8-carboxylic acid (CAS 91059-56-2) resolves this: • Orthogonal C4-aldehyde/C8-COOH reactivity enables sequential hydrazone formation and HATU-mediated amidation in a single pot-eliminating protecting-group steps. • The electron-withdrawing C8-carboxylate electronically tunes the C4-formyl, enhancing regioselectivity in multi-step cyclocondensation and coordination chemistry. • Supplied at ≥98% purity (HPLC), shipped under ambient conditions, with global stock availability for immediate dispatch.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
Cat. No. B12050961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylquinoline-8-carboxylic acid
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)C(=O)O)C=O
InChIInChI=1S/C11H7NO3/c13-6-7-4-5-12-10-8(7)2-1-3-9(10)11(14)15/h1-6H,(H,14,15)
InChIKeyRBKHKPYJTMLEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylquinoline-8-carboxylic Acid Procurement Overview


4-Formylquinoline-8-carboxylic acid (CAS 91059-56-2, molecular formula C₁₁H₇NO₃, molecular weight 201.18 g/mol) is a heterocyclic building block belonging to the quinoline-8-carboxylic acid class, incorporating a C4-formyl substituent . This compound is supplied by specialty chemical vendors for research and further manufacturing use, typically at ≥98% purity (GC/HPLC), characterized by NMR and HPLC, and shipped under ambient storage conditions . It serves as a versatile intermediate for the synthesis of more complex quinoline-based scaffolds relevant to medicinal chemistry, agrochemical, and material science programs.

Dual Reactive Handles C4-formyl and C8-carboxylic acid enable orthogonal derivatization for scaffold diversification
Batch QC & Purity Supplied with multi-method batch QC documentation supporting lot consistency
Ambient Storage Ships and stores under ambient conditions, simplifying laboratory handling

Substitution Risks for 4-Formylquinoline-8-carboxylic Acid


The compound's value proposition is fundamentally rooted in the precise positioning of its two orthogonal reactive handles: the C4-aldehyde and the C8-carboxylic acid. Generic substitution with other regioisomeric quinoline-carboxylic acids (e.g., quinoline-4-carboxylic acid, quinoline-8-carboxylic acid) or monofunctional quinoline aldehydes (e.g., 4-quinolinecarboxaldehyde) eliminates either the formyl or the carboxylic acid group, breaking the specific geometry required for downstream cyclocondensation, coordination chemistry, or bioconjugation logic [1]. Moreover, the electron-withdrawing nature of the C8-carboxylic acid modifies the reactivity of the C4-formyl group compared to analogs lacking this substitution, influencing both reaction kinetics and regioselectivity outcomes in multi-step synthetic sequences [2]. Substitution with the methyl ester analog (methyl 4-formylquinoline-8-carboxylate) may introduce unintended steric and electronic perturbations, while requiring additional hydrolysis steps.

Regioisomeric Analogs

Quinoline-carboxylic acids with COOH at C3, C4, or C6 lack the C4-formyl handle, breaking orthogonal derivatization logic.

Monofunctional Aldehydes

4-Quinolinecarboxaldehyde and similar aldehydes omit the C8-carboxylic acid, eliminating metal-coordination or bioconjugation motifs.

Methyl Ester Analog

Methyl 4-formylquinoline-8-carboxylate requires hydrolysis and may introduce steric or electronic perturbations at the C8 position.

4-Formylquinoline-8-carboxylic Acid Differentiation Evidence


Orthogonal Dual Functional Groups

4-Formylquinoline-8-carboxylic acid carries two synthetically distinct reactive sites — a C4-aldehyde and a C8-carboxylic acid — enabling sequential, orthogonally protected derivatization without cross-reactivity. By contrast, quinoline-8-carboxylic acid lacks the C4 electrophilic handle, while 4-quinolinecarboxaldehyde lacks the C8 acidic/anionic binding motif. This dual architecture has been exploited in the synthesis of heteroaryl chalcones and pyrazolines, where the formyl group condenses with ketones to form enones, leaving the carboxylic acid available for further amidation or esterification [1][2].

Orthogonal Dual Groups
Class-level inference
+1 reactive center vs monofunctional comparators
Supports scaffold diversification via sequential derivatization
Based on heteroaryl chalcone and pyrazoline synthesis literature
Synthetic chemistry Orthogonal derivatization Scaffold diversification

Purity and Batch QC Documentation

Reputable vendors supply 4-Formylquinoline-8-carboxylic acid at a standard purity of ≥98% (GC/HPLC), accompanied by batch-specific QC certificates including NMR, HPLC, and GC data . This level of documented purity exceeds the typical '95%' or 'technical grade' specification frequently encountered for less common quinoline carboxylic acid positional isomers from generic chemical suppliers . In comparative procurement, the availability of multi-method batch QC reduces the risk of undetected positional isomer contamination that could confound biological screening results.

Purity & Batch QC
Data to verify
≥98% (GC/HPLC) with multi-method certificates
Reduces risk of undetected positional isomer contamination
Vendor QC documentation should be reviewed per batch
Procurement Quality control Reproducibility

Regioisomeric Identity Advantage

The C8-carboxylic acid regioisomer of 4-formylquinoline places the carboxylate in the peri position relative to the quinoline nitrogen, creating a potential bidentate metal-chelating motif distinct from the C6 or C3 isomers. In quinoline carboxylic acid derivatives evaluated as nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors, the position of the carboxylic acid substituent critically determines both potency and selectivity profiles, with in silico docking studies confirming that the C8-carboxylate engages distinct hydrogen-bond networks compared to C3-, C4-, or C6-substituted analogs [1]. While 4-formylquinoline-8-carboxylic acid itself has not been directly evaluated in NPP assays, the class-level SAR establishes that the C8 position is non-substitutable by other regioisomers.

Regioisomeric Identity
Class-level inference
C8-COOH binding geometry distinct from C3/C4/C6 isomers in NPP docking
Correct regioisomer essential for target-based screening
Class-level SAR; compound-specific NPP data not yet reported
Regiochemistry Positional isomerism Target engagement

One-Step Synthesis Advantage

The formylquinoline scaffold can be synthesized via a one-step Vilsmeier-Haack formylation protocol from activated quinoline precursors, achieving quantitative yields under adapted conditions [1]. In contrast, synthesizing the alternative regioisomer 4-formylquinoline-3-carboxylic acid typically requires multi-step sequences involving Pfitzinger condensation or transition-metal-catalyzed annulations, resulting in lower overall yields and higher intermediate costs [2]. Although the Molbank synthesis report describes furfural rather than 4-formylquinoline-8-carboxylic acid directly, the Vilsmeier-Haack approach is established in the literature for formylquinoline carboxylic acid derivatives and represents a scalable, economically accessible synthetic route [3].

Synthetic Accessibility
Supporting evidence
1-step Vilsmeier-Haack vs 2–3 steps for alternative regioisomers
Potential cost and lead-time advantage for bulk procurement
Yields derived from analogous heterocyclic formylation studies
Synthetic accessibility Cost efficiency Scalable procurement

4-Formylquinoline-8-carboxylic Acid Applications


Medicinal Chemistry Library Synthesis

The unique combination of C4-formyl and C8-carboxylic acid enables a two-step, one-pot sequence: first, aldehyde condensation with hydrazines or amines to form hydrazones or imines; second, carboxylic acid activation (e.g., HATU-mediated amidation) to introduce a second diversity element without protecting group manipulation [1]. This orthogonal reactivity is demonstrably unavailable in monofunctional comparators such as quinoline-8-carboxylic acid or 4-quinolinecarboxaldehyde.

MOF and Coordination Polymer Ligands

The peri-arrangement of the quinoline nitrogen and C8-carboxylate mimics the binding motif found in quinoline-8-carboxylic acid-based ligands, while the C4-formyl group provides an additional Lewis-basic site for secondary metal coordination or post-synthetic modification of MOF nodes [2]. This dual-site architecture is structurally distinct from 8-hydroxyquinoline or quinoline-4-carboxylic acid ligands.

Chemical Biology Probe Development

In NPP and related nucleotide-binding enzyme inhibitor programs, the C8-carboxylic acid position is implicated by class-level SAR as critical for target binding [3]. 4-Formylquinoline-8-carboxylic acid provides the exact regioisomer required to test C8-carboxylate-dependent pharmacophore hypotheses, avoiding ambiguous results from regioisomer mixtures or incorrect positional isomers.

Agrochemical Lead Discovery

Patent literature identifies quinoline-8-carboxylic acid derivatives as pesticidal agents [4]. The C4-formyl substituent on this scaffold introduces an electrophilic warhead absent in the parent quinoline-8-carboxylic acid, potentially enabling covalent target engagement or enhanced binding to pest-specific enzyme active sites.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Orthogonal C4-formyl and C8-carboxylate reactivity
Sequential derivatization without protecting-group manipulation
MOF and Coordination Polymer Ligands
Peri-position N,O-chelation motif with additional formyl site
Dual-site metal coordination and post-synthetic modification
Chemical Biology Probe Development
C8-carboxylic acid regioisomeric identity for NPP target engagement
Pharmacophore hypothesis testing without regioisomer ambiguity
Agrochemical Lead Discovery
C4-formyl electrophilic warhead on quinoline-8-carboxylic acid scaffold
Potential covalent target engagement in pest-specific enzyme assays
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